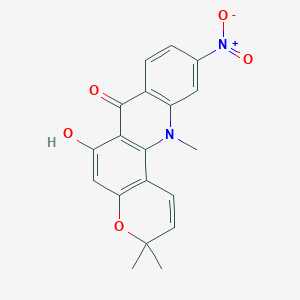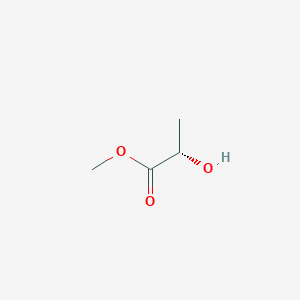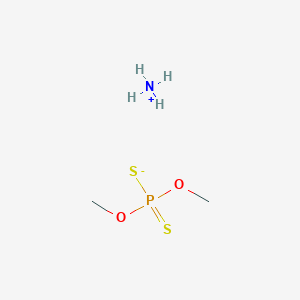
Ammonium O,O-dimethyl dithiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium O,O-dimethyl dithiophosphate is a chemical compound with the molecular formula C2H10NO2PS2. It is commonly used as an intermediate in the synthesis of various organophosphorus compounds, including pesticides and other agrochemicals . The compound is known for its distinctive properties, such as its ability to form complexes with metal ions, making it useful in coordination chemistry and analytical chemistry .
Méthodes De Préparation
Ammonium O,O-dimethyl dithiophosphate can be synthesized through the alkylation of thiophosphoric acid. One common method involves the reaction of dimethyl phosphorodithioate with ammonia . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous reactors to maintain consistent reaction conditions and optimize yield.
Analyse Des Réactions Chimiques
Ammonium O,O-dimethyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dithiophosphate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ammonium O,O-dimethyl dithiophosphate has several scientific research applications:
Medicine: Research into its potential use in drug delivery systems and as a precursor for the synthesis of bioactive organophosphorus compounds is ongoing.
Mécanisme D'action
The mechanism of action of ammonium O,O-dimethyl dithiophosphate involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as metal ion extraction and catalysis. The compound interacts with metal ions through its dithiophosphate group, forming coordination bonds that stabilize the metal ion in a specific oxidation state . This interaction is crucial in processes like metal ion quantification and catalysis.
Comparaison Avec Des Composés Similaires
Ammonium O,O-dimethyl dithiophosphate can be compared with other similar compounds, such as:
Ammonium O,O-diethyl dithiophosphate: This compound has ethyl groups instead of methyl groups, leading to differences in solubility and reactivity.
Dimethyl dithiophosphoric acid: The acid form of the compound, which lacks the ammonium cation, has different chemical properties and applications.
Zinc dithiophosphate: A metal complex of dithiophosphate, used primarily as an anti-wear additive in lubricants. The uniqueness of this compound lies in its specific reactivity and applications in coordination chemistry and agrochemical synthesis.
Propriétés
Numéro CAS |
1066-97-3 |
|---|---|
Formule moléculaire |
C2H10NO2PS2 |
Poids moléculaire |
175.22 g/mol |
Nom IUPAC |
azane;dimethoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H7O2PS2.H3N/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);1H3 |
Clé InChI |
PPGORMGERPBFTJ-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)[S-].[NH4+] |
SMILES canonique |
COP(=S)(OC)S.N |
| 1066-97-3 | |
Pictogrammes |
Irritant |
Numéros CAS associés |
756-80-9 (Parent) |
Synonymes |
Phosphorodithioic Acid O,O-Dimethyl Ester Ammonium Salt; Ammonium Methyl Phosphorodithioate; Ammonium O,O-Dimethyl Dithiophosphate; Ammonium O,O’-Dimethyl Phosphorodithioate; Ammonium Dimethyldithiophosphate; O,O-Dimethyldithiophosphoric Acid Ammoniu |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


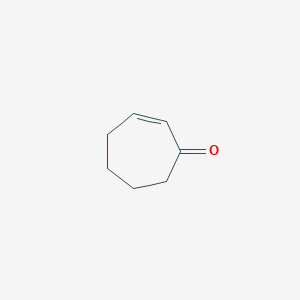
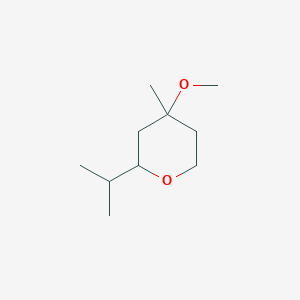
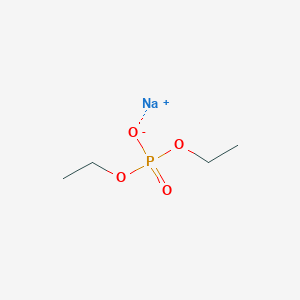
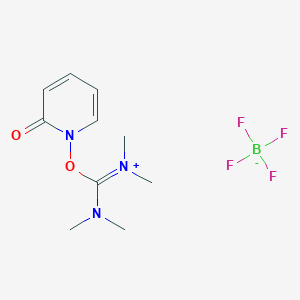


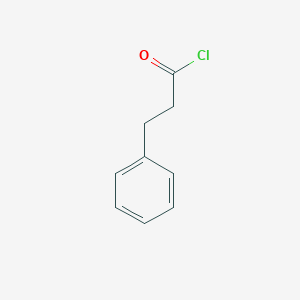
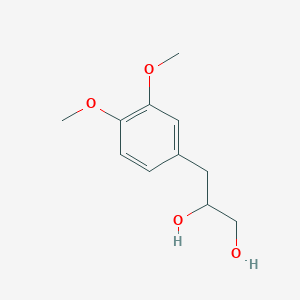
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B143360.png)
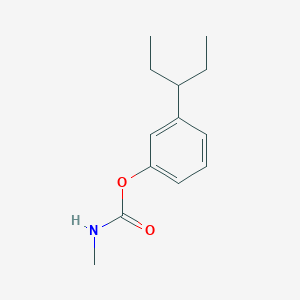
![ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)-](/img/structure/B143364.png)

